molecular formula C25H26ClN3O B250931 N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide

Cat. No. B250931
M. Wt: 419.9 g/mol
InChI Key: HTQGTJJXAZARDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide, also known as CP-690,550, is a small molecule drug that has shown promising results in the treatment of autoimmune diseases. It was first synthesized in 2003 by Pfizer, and since then, it has been extensively studied for its potential therapeutic applications.

Mechanism of Action

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide works by inhibiting the activity of Janus kinases (JAKs), which are enzymes that play a key role in the signaling pathways involved in immune cell activation and inflammation. By blocking JAKs, N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide reduces the production of pro-inflammatory cytokines and other immune mediators, leading to a reduction in inflammation and a suppression of the immune response.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide has been shown to have a number of biochemical and physiological effects, including a reduction in the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ), as well as a suppression of T-cell activation and proliferation. It has also been shown to be effective in reducing joint inflammation and bone erosion in animal models of rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide for lab experiments is its specificity for JAKs, which makes it a useful tool for studying the role of JAKs in immune cell activation and inflammation. However, one of the limitations of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide. One area of interest is the development of more selective JAK inhibitors that can target specific JAK isoforms and avoid off-target effects. Another area of interest is the potential use of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide in combination with other drugs to enhance its therapeutic effects. Finally, there is a need for further research on the long-term safety and efficacy of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide in human patients.

Synthesis Methods

The synthesis of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide involves several steps, starting with the reaction of 4-methylpiperazine with 3-chloro-4-nitroaniline to form N-(4-methylpiperazin-1-yl)-3-chloro-4-nitroaniline. This compound is then reduced to N-(4-methylpiperazin-1-yl)-3-chloro-4-aminophenylacetamide, which is further reacted with diphenylacetyl chloride to yield N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide.

Scientific Research Applications

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. It has been shown to be effective in reducing inflammation and suppressing the immune response, which is the underlying cause of these diseases.

properties

Molecular Formula

C25H26ClN3O

Molecular Weight

419.9 g/mol

IUPAC Name

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide

InChI

InChI=1S/C25H26ClN3O/c1-28-14-16-29(17-15-28)23-13-12-21(18-22(23)26)27-25(30)24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,18,24H,14-17H2,1H3,(H,27,30)

InChI Key

HTQGTJJXAZARDR-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)Cl

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)Cl

Origin of Product

United States

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